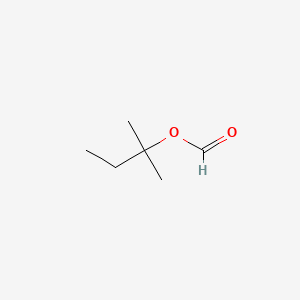
tert-Amyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Amyl formate, also known as tert-pentyl formate, is an organic compound with the chemical formula C6H12O2. It is an ester formed from tert-amyl alcohol and formic acid. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Amyl formate can be synthesized through the esterification of tert-amyl alcohol with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
tert-Amyl alcohol+Formic acid→tert-Amyl formate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The continuous removal of water from the reaction mixture helps drive the equilibrium towards the formation of the ester.
Análisis De Reacciones Químicas
Types of Reactions: tert-Amyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tert-amyl alcohol and formic acid.
Reduction: this compound can be reduced to tert-amyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: tert-Amyl alcohol and formic acid.
Reduction: tert-Amyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
tert-Amyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Its pleasant odor makes it useful in olfactory studies and as a model compound for studying ester metabolism in biological systems.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the fragrance and flavor industries due to its fruity odor. It is also used as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of tert-amyl formate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. For example, in hydrolysis, water acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of tert-amyl alcohol and formic acid. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, converting the ester to an alcohol.
Comparación Con Compuestos Similares
tert-Butyl formate: Another ester with a similar structure but with a tert-butyl group instead of a tert-amyl group.
Isoamyl formate: An ester with an isoamyl group instead of a tert-amyl group.
Ethyl formate: A simpler ester with an ethyl group.
Comparison:
tert-Amyl formate vs. tert-Butyl formate: this compound has a slightly larger and more branched alkyl group, which can affect its boiling point and solubility.
This compound vs. Isoamyl formate: Both have similar applications in the fragrance industry, but their different structures can lead to variations in odor profiles.
This compound vs. Ethyl formate: Ethyl formate is a smaller ester and is more volatile, making it useful in different applications such as flavoring and as a solvent.
Conclusion
This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for specific uses, particularly in the fragrance and flavor industries. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential in scientific research and industrial processes.
Propiedades
Número CAS |
757-88-0 |
|---|---|
Fórmula molecular |
C6H12O2 |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
2-methylbutan-2-yl formate |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)8-5-7/h5H,4H2,1-3H3 |
Clave InChI |
SVZIJXUUTNJSEJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B14166285.png)

![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
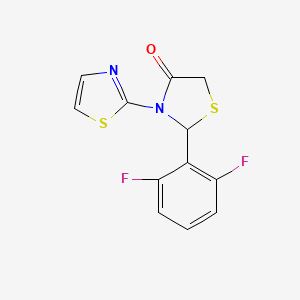

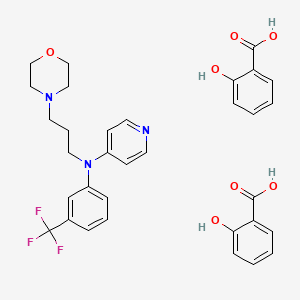

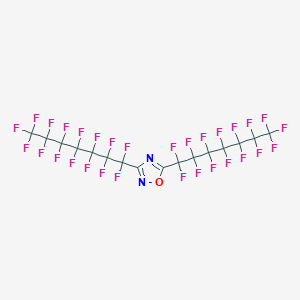
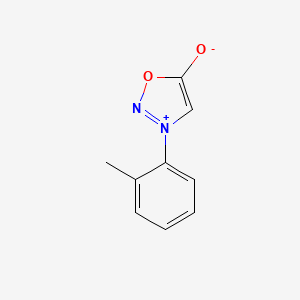
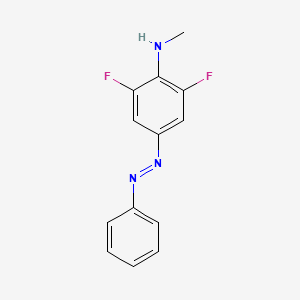
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
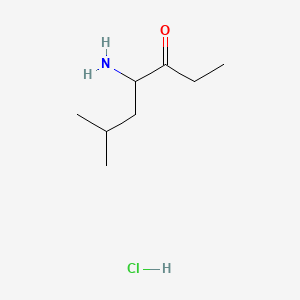
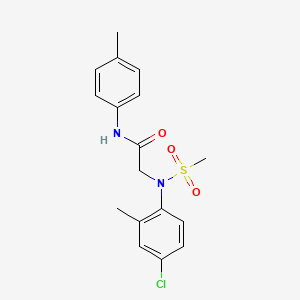
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
